molecular formula C23H22N4O3S B287716 4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone

4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone

Cat. No. B287716
M. Wt: 434.5 g/mol
InChI Key: YDAGVSLLYNNWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and other diseases. It has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, and also to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and also to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and signaling pathways, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone. These include the development of novel synthesis methods that can improve the yield and purity of the compound, the evaluation of its potential therapeutic applications in other diseases, and the investigation of its potential toxicity and safety profile. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone involves a multi-step process that includes the reaction of 2,4-dichlorophthalazinone with 3-isopropyl-5-methylphenol, followed by the reaction with methylthioacetic acid and then with 2-amino-6-chloro-4-methylpyrimidine. The final product is obtained by the reaction with sodium hydroxide and then with hydrochloric acid.

Scientific Research Applications

4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and oxidative stress-related diseases.

properties

Product Name

4-hydroxy-2-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1(2H)-phthalazinone

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

3-[6-(3-methyl-5-propan-2-ylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-2H-phthalazine-1,4-dione

InChI

InChI=1S/C23H22N4O3S/c1-13(2)15-9-14(3)10-16(11-15)30-20-12-19(24-23(25-20)31-4)27-22(29)18-8-6-5-7-17(18)21(28)26-27/h5-13H,1-4H3,(H,26,28)

InChI Key

YDAGVSLLYNNWFU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=O)C4=CC=CC=C4C(=O)N3)SC)C(C)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=O)C4=CC=CC=C4C(=O)N3)SC)C(C)C

Origin of Product

United States

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